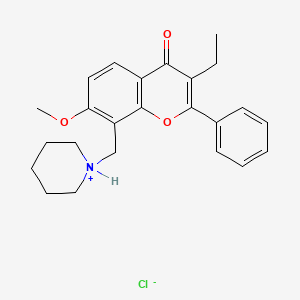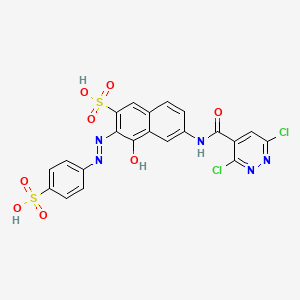
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- typically involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthalenesulfonic acid derivative, to form the azo compound.
Functionalization: Additional functional groups, such as the pyridazinylcarbonyl and sulfophenyl groups, are introduced through further chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, sulfonic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism of action may involve:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Enzymes: It may inhibit or activate enzymes by interacting with their active sites.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic or therapeutic effects.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-: Another azo dye with similar structural features.
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-: A related compound lacking the azo group.
Uniqueness
The presence of the 3,6-dichloro-4-pyridazinylcarbonyl group and the azo linkage in 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- imparts unique chemical and physical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
6694-64-0 |
|---|---|
分子式 |
C21H13Cl2N5O8S2 |
分子量 |
598.4 g/mol |
IUPAC名 |
6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H13Cl2N5O8S2/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36) |
InChIキー |
QEGZDILPMJSNCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

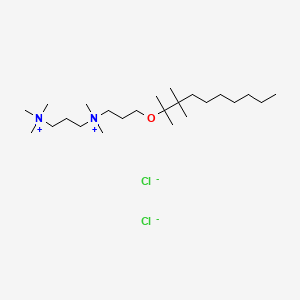
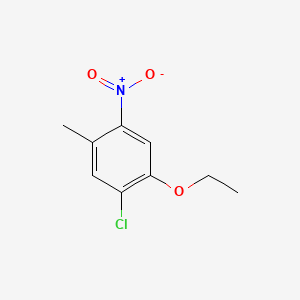
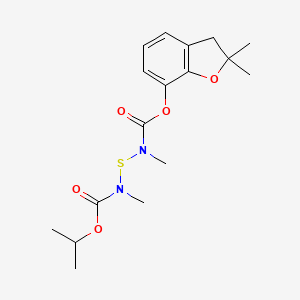
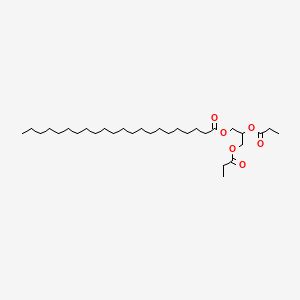
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
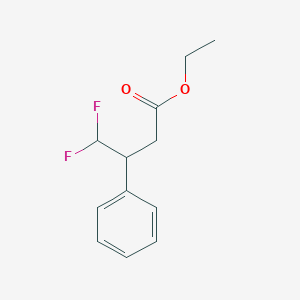
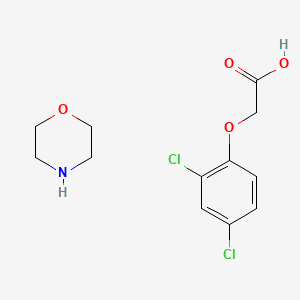
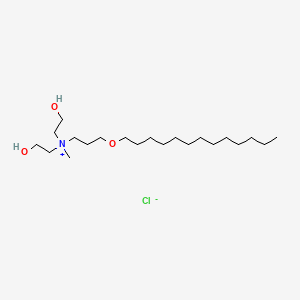
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
